Ethyl 2-fluoro-6-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 2-fluoro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F4O2. It is a fluorinated ester, characterized by the presence of both fluoro and trifluoromethyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-6-(trifluoromethyl)benzoate typically involves the esterification of 2-fluoro-6-(trifluoromethyl)benzoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.
Reduction: Ethyl 2-fluoro-6-(trifluoromethyl)benzyl alcohol.
Oxidation: 2-fluoro-6-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 2-fluoro-6-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-6-(trifluoromethyl)benzoate is primarily related to its ability to interact with biological targets through its fluorinated groups. These interactions can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-6-(trifluoromethyl)benzoate
- 2-fluoro-6-(trifluoromethyl)benzonitrile
- 2-fluoro-6-(trifluoromethyl)benzaldehyde
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of both fluoro and trifluoromethyl groups enhances its potential for various applications, particularly in fields requiring high chemical stability and specific interactions with biological targets .
Biological Activity
Ethyl 2-fluoro-6-(trifluoromethyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of fluorinated aromatic moieties. The trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The electronegative fluorine atoms can influence the compound's reactivity and binding affinity, potentially altering enzyme activity or receptor interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively, where it may disrupt essential cellular processes .
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | < 32 nM | |
Escherichia coli | < 100 nM | |
Pseudomonas aeruginosa | < 50 nM |
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further research in inflammatory diseases .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of this compound against multi-drug resistant (MDR) strains of bacteria. The compound demonstrated low nanomolar inhibition against DNA gyrase and topoisomerase IV, key enzymes involved in bacterial DNA replication. These findings suggest that the compound could serve as a lead for developing new antibacterial agents . -
Anti-inflammatory Mechanisms :
Another investigation focused on the anti-inflammatory mechanisms of this compound in vitro. The results indicated that the compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cell lines treated with lipopolysaccharides (LPS), highlighting its potential therapeutic applications in conditions characterized by excessive inflammation .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Similar compounds have demonstrated high gastrointestinal absorption rates, which is crucial for oral bioavailability in therapeutic applications.
Properties
IUPAC Name |
ethyl 2-fluoro-6-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9(15)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNXNRPQQLLALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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